

Erlotinib D6 certificate of analysis and purity

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Compound of Interest

Compound Name: Erlotinib D6

Cat. No.: B1165072

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An In-depth Technical Guide on the Certificate of Analysis and Purity of **Erlotinib D6**

For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled standards like **Erlotinib D6** is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the typical data found in a Certificate of Analysis for **Erlotinib D6**, details on the analytical methods used to determine its purity, and a look into its mechanism of action.

Physicochemical Properties of Erlotinib D6

Erlotinib D6, the deuterated form of Erlotinib, is primarily used as an internal standard in mass spectrometry-based bioanalytical methods.^[1] Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

Property	Value
Chemical Name	N-(3-ethynylphenyl)-6,7-bis[2-(methoxy-d3)ethoxy]-4-quinazolinamine, monohydrochloride
Synonyms	CP-358774-d6, OSI-774-d6
CAS Number	1189953-78-3 (hydrochloride), 1034651-23-4 (free base)[2]
Molecular Formula	C22H17D6N3O4 · HCl[1]
Molecular Weight	435.9 g/mol [1]
Isotopic Purity	≥99% deuterated forms (d1-d6)[1]
Purity	>95% (HPLC)[3]
Appearance	White to off-white crystalline powder[4]
Storage Temperature	-20°C[3]

Purity and Impurity Analysis

The purity of **Erlotinib D6** is a critical parameter that is rigorously controlled and documented in its Certificate of Analysis. The presence of impurities can interfere with the quantification of the target analyte, Erlotinib. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for purity assessment.

A Certificate of Analysis for **Erlotinib D6** would typically include the following purity-related information:

Analysis	Specification
Purity by HPLC	≥ 95%
Isotopic Enrichment	≥ 99% Deuterium
Identification	Conforms to structure (by ¹ H-NMR, Mass Spectrometry)
Residual Solvents	Within ICH limits
Water Content	Specified limit (e.g., <1.0%)

Experimental Protocols

Detailed experimental protocols are essential for the replication of purity analysis and for the proper use of **Erlotinib D6** as an internal standard. Below are typical protocols for HPLC and LC-MS/MS analysis of Erlotinib.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate Erlotinib from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[5\]](#)
- Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate buffer (e.g., 15:45:40 v/v/v), with the pH adjusted to 4.5 with orthophosphoric acid.[\[5\]](#)
- Flow Rate: 1.0 to 1.3 mL/min.[\[5\]](#)[\[6\]](#)
- Injection Volume: 20 µL.[\[5\]](#)
- Detection: UV detection at a wavelength of 245 nm or 332 nm.[\[5\]](#)[\[6\]](#)
- Run Time: Approximately 6-7 minutes.[\[5\]](#)

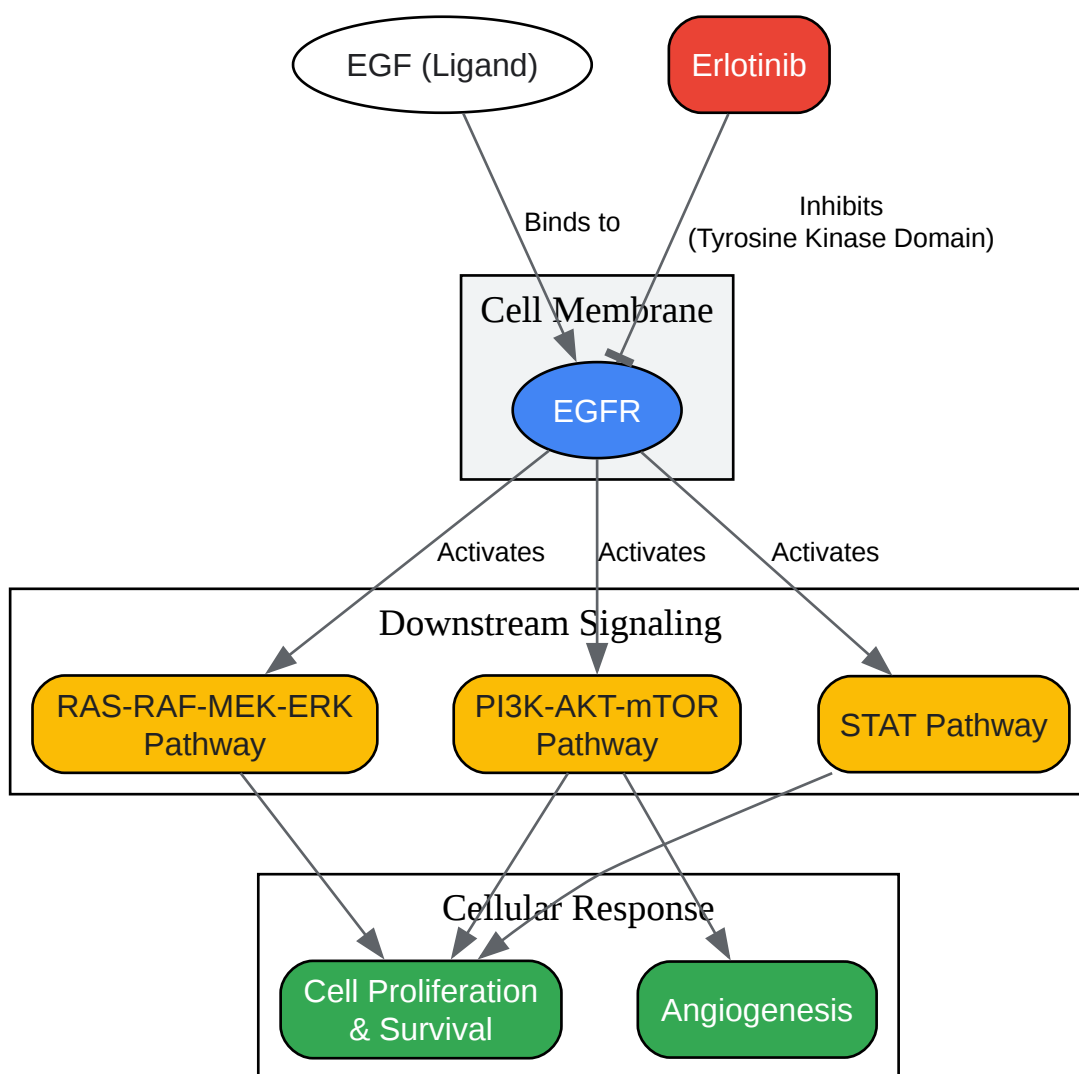
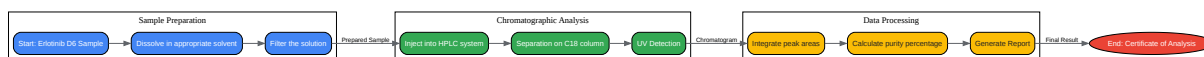
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used for the quantification of Erlotinib in biological matrices, using **Erlotinib D6** as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 μ m).
- Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.
- Flow Rate: 0.7 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MS Parameters:
 - Source Temperature: 150°C
 - Desolvation Temperature: 600°C
 - Collision Gas: Argon
- Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow for purity analysis and the signaling pathway inhibited by Erlotinib.



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